molecular formula C22H24N2O4S3 B14444095 3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid CAS No. 79009-40-8

3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid

Cat. No.: B14444095
CAS No.: 79009-40-8
M. Wt: 476.6 g/mol
InChI Key: SUHOFQYYBMJYMT-UHFFFAOYSA-N
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Description

3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid is a complex organic compound that features a thiazolidinone core, a quinoline moiety, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . The carboxy functionality is then activated via conversion to an acid chloride .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone core is known to interact with enzymes and receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. The sulfonic acid group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid is unique due to its combination of structural motifs, which confer a broad spectrum of biological activities and potential applications. The presence of the quinoline moiety distinguishes it from other thiazolidinone derivatives, enhancing its interaction with DNA and other biological targets.

Properties

CAS No.

79009-40-8

Molecular Formula

C22H24N2O4S3

Molecular Weight

476.6 g/mol

IUPAC Name

3-[4-[4-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid

InChI

InChI=1S/C22H24N2O4S3/c1-2-13-24-21(25)20(30-22(24)29)11-6-3-8-17-12-15-23(14-7-16-31(26,27)28)19-10-5-4-9-18(17)19/h3-6,8-12,15H,2,7,13-14,16H2,1H3,(H,26,27,28)

InChI Key

SUHOFQYYBMJYMT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=CC=CC=C2C=CN(C3=CC=CC=C23)CCCS(=O)(=O)O)SC1=S

Origin of Product

United States

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